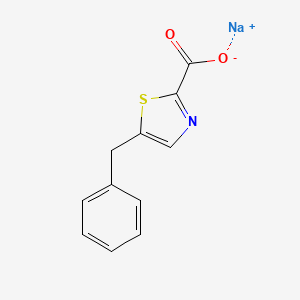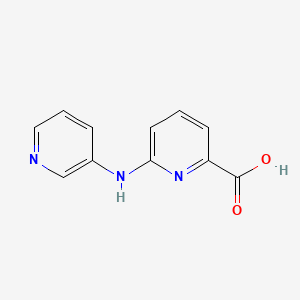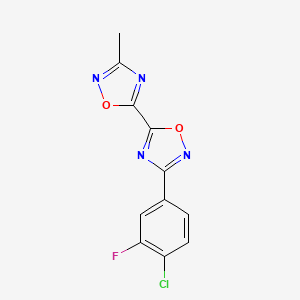![molecular formula C14H17Cl B2563688 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287312-28-9](/img/structure/B2563688.png)
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that has been widely researched for its potential use in medicine and neuroscience. This compound belongs to the class of compounds known as cannabinoids, which are chemical compounds found in the cannabis plant.
Mechanism of Action
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that is involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. Specifically, this compound acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood and cognitive function, and protect against oxidative stress and neurodegeneration. Additionally, this compound has been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane in lab experiments is its potent and selective activity on the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential for abuse and addiction, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane. One area of research is the development of new analogs and derivatives of this compound with improved pharmacological properties and reduced potential for abuse. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-tumor effects of this compound. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane involves several steps. The first step is the synthesis of the 2,3-dimethylphenylcyclohexanone, which is then reacted with chloromethyl methyl ether to yield the intermediate 1-(chloromethyl)-3-(2,3-dimethylphenyl)cyclohexane. This intermediate is then reacted with cyclopropanecarbonyl chloride to yield the final product, this compound.
Scientific Research Applications
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane has been extensively studied for its potential use in medicine and neuroscience. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-10-4-3-5-12(11(10)2)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNKXMRUQINVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2563605.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2563614.png)
![ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2563615.png)
![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2563621.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2563623.png)
methanone](/img/structure/B2563625.png)
![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)